molecular formula C22H23N3O4S B6521718 ethyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate CAS No. 946264-98-8

ethyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate

Cat. No. B6521718
M. Wt: 425.5 g/mol
InChI Key: RYJRUXUGDAWGJX-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is 425.14092740 g/mol and the complexity rating of the compound is 557. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for ethyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 2-mercapto-N-(2-methoxybenzyl)-1H-imidazole-1-acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form ethyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate.

Starting Materials
4-aminobenzoic acid, ethyl chloroformate, 2-mercapto-N-(2-methoxybenzyl)-1H-imidazole-1-acetamide, N,N'-dicyclohexylcarbodiimide (DCC)

Reaction
Step 1: React 4-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 4-aminobenzoate., Step 2: React ethyl 4-aminobenzoate with 2-mercapto-N-(2-methoxybenzyl)-1H-imidazole-1-acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form ethyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate., Step 3: Purify the final product using techniques such as column chromatography or recrystallization.

properties

IUPAC Name

ethyl 4-[[2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-3-29-21(27)16-8-10-18(11-9-16)24-20(26)15-30-22-23-12-13-25(22)14-17-6-4-5-7-19(17)28-2/h4-13H,3,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJRUXUGDAWGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate

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